molecular formula C15H29NO3.C6H15NO3<br>C21H44N2O6 B12795196 6-((Isononoyl)amino)hexanoic acid triethanolamine CAS No. 85702-79-0

6-((Isononoyl)amino)hexanoic acid triethanolamine

Katalognummer: B12795196
CAS-Nummer: 85702-79-0
Molekulargewicht: 420.6 g/mol
InChI-Schlüssel: FKSJFWVVZWWJJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((Isononoyl)amino)hexanoic acid triethanolamine is a chemical compound with the molecular formula C15H29NO3.C6H15NO3 . It is known for its unique structure, which combines the properties of hexanoic acid and triethanolamine, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 6-((Isononoyl)amino)hexanoic acid triethanolamine typically involves the reaction of hexanoic acid with isononoyl chloride in the presence of a base, followed by the addition of triethanolamine . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Analyse Chemischer Reaktionen

6-((Isononoyl)amino)hexanoic acid triethanolamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-((Isononoyl)amino)hexanoic acid triethanolamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 6-((Isononoyl)amino)hexanoic acid triethanolamine exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a surfactant, reducing surface tension and enhancing the solubility of other compounds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

6-((Isononoyl)amino)hexanoic acid triethanolamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined properties, making it versatile for multiple applications.

Eigenschaften

CAS-Nummer

85702-79-0

Molekularformel

C15H29NO3.C6H15NO3
C21H44N2O6

Molekulargewicht

420.6 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]ethanol;6-(7-methyloctanoylamino)hexanoic acid

InChI

InChI=1S/C15H29NO3.C6H15NO3/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;8-4-1-7(2-5-9)3-6-10/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);8-10H,1-6H2

InChI-Schlüssel

FKSJFWVVZWWJJB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCCCC(=O)NCCCCCC(=O)O.C(CO)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.